2-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid
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Overview
Description
2-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid is a complex organic compound with a molecular formula of C16H16ClNO5S. This compound is characterized by the presence of a benzoic acid core substituted with a 4-chloro-3-propoxybenzenesulfonamido group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the sulfonation of 4-chloro-3-propoxybenzene, followed by the coupling of the sulfonated intermediate with benzoic acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and coupling reactions. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) are commonly used.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzoic acid compounds.
Scientific Research Applications
2-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-sulfamoylbenzoylbenzoic acid
- 4-Chloro-3-nitrobenzoylbenzoic acid
Uniqueness
2-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
2-[(4-chloro-3-propoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-2-9-23-15-10-11(7-8-13(15)17)24(21,22)18-14-6-4-3-5-12(14)16(19)20/h3-8,10,18H,2,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJRCGGTHSENOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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